Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate, also known as EDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EDP is a pyrimidine-based molecule that has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body. It has also been suggested that Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate may act by modulating the levels of certain signaling molecules in the body.
Biochemical and physiological effects:
Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer effects. It has also been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease. Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate has been shown to interact with specific proteins in the body, including enzymes and receptors, and may modulate their activity.
Advantages and Limitations for Lab Experiments
Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate has several advantages for use in lab experiments, including its synthetic accessibility and its potential use as a fluorescent probe. However, Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate, including further research into its mechanism of action and potential use as a therapeutic agent. Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate may also be useful in the development of new fluorescent probes for the detection of metal ions in biological systems. Additionally, further research is needed to fully understand the potential toxicity of Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate and its effects on the environment.
Synthesis Methods
Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate can be synthesized using various methods, including the reaction of 2-amino-4,6-dimethylpyridine-3-carboxylic acid with ethyl acetoacetate in the presence of acetic anhydride and triethylamine. The reaction mixture is then heated under reflux, and the resulting product is purified using recrystallization.
Scientific Research Applications
Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate has shown promising results in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential use as an anti-inflammatory agent, anti-cancer agent, and as a treatment for Alzheimer's disease. Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
CAS RN |
16867-54-2 |
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Product Name |
Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate |
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-4-18-13(17)10-7-14-11-6-8(2)5-9(3)15(11)12(10)16/h5-7H,4H2,1-3H3 |
InChI Key |
YJTMOGMHROYTOO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C=C(C=C(N2C1=O)C)C |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=C(N2C1=O)C)C |
synonyms |
6,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester |
Origin of Product |
United States |
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